molecular formula C13H13BrF3N5O3 B565343 Hydroxy Brimonidine Trifluoroacetic Acid Salt CAS No. 1391054-10-6

Hydroxy Brimonidine Trifluoroacetic Acid Salt

Cat. No.: B565343
CAS No.: 1391054-10-6
M. Wt: 424.178
InChI Key: MYZZNFBRSKHUIR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hydroxy Brimonidine Trifluoroacetic Acid Salt, also known as Hydroxy Brimonidine Trifluoroacetate Salt, is a derivative of Brimonidine . Brimonidine is an alpha-2 adrenergic agonist . It displays preferential binding at alpha-2 adrenoceptors over alpha-1 receptors . Alpha-2 adrenergic agonists are members of the ocular hypotensive agent drug class that are used in the chronic treatment of glaucoma .

Mode of Action

Brimonidine, the parent compound of this compound, works by reducing aqueous humor production and increasing uveoscleral outflow . This is achieved through the activation of a G protein-coupled receptor, which inhibits the activity of adenylate cyclase . This reduces cAMP and hence aqueous humor production by the ciliary body .

Biochemical Pathways

The primary biochemical pathway affected by Brimonidine involves the alpha-2 adrenergic receptors. Activation of these receptors inhibits adenylate cyclase, leading to a decrease in cAMP levels . This results in a reduction of aqueous humor production by the ciliary body .

Pharmacokinetics

It is excreted in the urine, with a half-life of approximately 3 hours . The time to peak plasma concentration is between 1 to 4 hours .

Action Environment

The action of this compound, like its parent compound Brimonidine, can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . Furthermore, the compound’s action may also be influenced by the patient’s physiological condition, such as liver function, which plays a crucial role in the metabolism of the drug .

Chemical Reactions Analysis

Hydroxy Brimonidine Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated products .

Properties

IUPAC Name

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O.C2HF3O2/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8;3-2(4,5)1(6)7/h1-2,5-6H,3-4,13H2,(H2,16,17,18);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZZNFBRSKHUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-10-6
Record name Hydroxy Brimonidine Trifluoroacetic Acid Salt
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